molecular formula C10H9N3O4S B028833 4-Nitrososulfamethoxazole CAS No. 131549-85-4

4-Nitrososulfamethoxazole

Cat. No. B028833
M. Wt: 267.26 g/mol
InChI Key: GHNQGDUYHCZZPT-UHFFFAOYSA-N
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Description

4-Nitrososulfamethoxazole, also known as N-(5-Methyl-3-isoxazolyl)-4-nitrosobenzenesulfonamide, is an analytical standard . It has the empirical formula C10H9N3O4S and a molecular weight of 267.26 .


Molecular Structure Analysis

The molecular structure of 4-Nitrososulfamethoxazole consists of a 5-methyl-3-isoxazolyl group attached to the nitrogen atom and a 4-nitrosophenyl group attached to the sulfur atom .


Physical And Chemical Properties Analysis

4-Nitrososulfamethoxazole is an analytical standard with an assay of ≥95.0% (HPLC). It has impurities of ≤2.0% water (calculated from elemental analysis) .

Scientific Research Applications

  • Medical Diagnostics : A study by Higashi et al. (2006) utilized a compound similar to 4-Nitrososulfamethoxazole, employing 4-nitrobenzenesulfonyl chloride in LC-MS. This method was effective for detecting estrogens in biological fluids, aiding in the diagnosis of fetoplacental function in pregnant women by accurately quantifying serum and urine estrone and estradiol (Higashi et al., 2006).

  • Antitumor and Antimicrobial Applications :

    • Ohkubo et al. (1995) synthesized novel 4-arylazole derivatives, such as 3-b, which exhibited significant anti-anoxic activity and could inhibit arachidonate-induced cerebral edema in rats (Ohkubo et al., 1995).
    • Safari et al. (2020) reported that compound 4b demonstrated promising anti-cancer activity by inducing cellular apoptosis and inhibiting epithelial-to-mesenchymal transition in various cancer cells (Safari et al., 2020).
  • Radiosensitizing Agents : Agrawal et al. (1979) found that new compounds in the nitroimidazole series effectively sensitized hypoxic cells to the lethal effect of radiation, with compound 4 being the most active agent (Agrawal et al., 1979).

  • Pharmacological Activity : Shcherbak et al. (2014) indicated that the pharmacological activity of synthesized compounds, including those related to 4-Nitrososulfamethoxazole, is primarily dependent on their structure. The study found LD50 values within 400-1300 mg/kg, placing these compounds in low-toxic groups (Shcherbak et al., 2014).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNQGDUYHCZZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157105
Record name 4-Nitrososulfamethoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrososulfamethoxazole

CAS RN

131549-85-4
Record name 4-Nitrososulfamethoxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrososulfamethoxazole
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Record name 4-Nitrososulfamethoxazole
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Record name 131549-85-4
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Record name 4-NITROSOSULFAMETHOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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